3-Ethyl-4-methylbenzene-1-sulfonyl chloride, also known as 3-ethyl-4-methyltoluene sulfonyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 218.70 g/mol. This compound features a sulfonyl chloride functional group attached to a benzene ring that is substituted with both ethyl and methyl groups. It is primarily used in organic synthesis and has applications in medicinal chemistry and materials science.
The compound can be synthesized through electrophilic aromatic substitution reactions, particularly by sulfonating 3-ethyl-4-methylbenzene using chlorosulfonic acid under controlled conditions to ensure selectivity and yield .
3-Ethyl-4-methylbenzene-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, which are characterized by the presence of a sulfonyl group () attached to a chlorine atom. This class of compounds is known for their reactivity, particularly in nucleophilic substitution reactions.
The synthesis of 3-ethyl-4-methylbenzene-1-sulfonyl chloride typically involves the following steps:
The reaction conditions are crucial for optimizing the synthesis:
The molecular structure of 3-ethyl-4-methylbenzene-1-sulfonyl chloride can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.70 g/mol |
IUPAC Name | 3-ethyl-4-methylbenzenesulfonyl chloride |
InChI | InChI=1S/C9H11ClO2S/c1-3-8-6... |
InChI Key | AHFJLBBHCQGBBW-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)Cl)C |
This structure indicates that the compound has a benzene ring substituted at positions three and four with ethyl and methyl groups, respectively, along with a sulfonyl chloride group at position one.
3-Ethyl-4-methylbenzene-1-sulfonyl chloride can undergo various chemical reactions:
The reactivity of this compound is largely attributed to its sulfonyl chloride functional group, which is highly electrophilic and susceptible to nucleophilic attack.
The mechanism of action for 3-ethyl-4-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile:
This mechanism facilitates the compound's use in synthesizing various derivatives important in medicinal chemistry.
3-Ethyl-4-methylbenzene-1-sulfonyl chloride is characterized by:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and industrial processes .
3-Ethyl-4-methylbenzene-1-sulfonyl chloride has several scientific uses:
This compound's unique structural features contribute significantly to its versatility in various chemical applications.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3